![molecular formula C16H20N2O4S B2505594 Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate CAS No. 1775513-13-7](/img/structure/B2505594.png)
Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Scientific Research Applications
- Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate has demonstrated antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms .
- Some derivatives of this scaffold have been evaluated as potential antihypertensive agents. Researchers have studied their effects on blood pressure regulation .
- Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate derivatives have been investigated for their impact on glucose metabolism and insulin sensitivity. These studies aim to identify novel antidiabetic agents .
- The compound’s structure and functional groups make it an interesting candidate for anticancer drug development. Researchers explore its potential as a cytotoxic agent against cancer cells .
- Certain 4H-1,2,4-benzothiadiazine-1,1-dioxides, including derivatives of our compound, have been studied as KATP channel activators. These channels play a role in insulin secretion and vascular smooth muscle function .
Antimicrobial Activity
Antihypertensive Properties
Antidiabetic Effects
Anticancer Research
KATP Channel Modulation
properties
IUPAC Name |
butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-4-10-22-16(19)15-12-18(23(20,21)17-13(15)2)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWFXBQMRSPYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.